molecular formula C21H23N5O2 B11132722 2-methyl-4-({4-[2-(4-pyridyl)ethyl]piperazino}carbonyl)-1(2H)-phthalazinone

2-methyl-4-({4-[2-(4-pyridyl)ethyl]piperazino}carbonyl)-1(2H)-phthalazinone

Cat. No.: B11132722
M. Wt: 377.4 g/mol
InChI Key: AYRGFJUYWWJXBD-UHFFFAOYSA-N
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Description

2-methyl-4-({4-[2-(4-pyridyl)ethyl]piperazino}carbonyl)-1(2H)-phthalazinone is a complex organic compound that features a phthalazinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-({4-[2-(4-pyridyl)ethyl]piperazino}carbonyl)-1(2H)-phthalazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, where the phthalazinone core is reacted with 2-(4-pyridyl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Methylation: The final step involves the methylation of the phthalazinone core using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-({4-[2-(4-pyridyl)ethyl]piperazino}carbonyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phthalazinone core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the piperazine moiety.

Scientific Research Applications

2-methyl-4-({4-[2-(4-pyridyl)ethyl]piperazino}carbonyl)-1(2H)-phthalazinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-4-({4-[2-(4-pyridyl)ethyl]piperazino}carbonyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-pyridyl)piperazine derivatives: These compounds share the piperazine and pyridine moieties and exhibit similar biological activities.

    Phthalazinone derivatives: Compounds with the phthalazinone core structure, used in various therapeutic applications.

Uniqueness

2-methyl-4-({4-[2-(4-pyridyl)ethyl]piperazino}carbonyl)-1(2H)-phthalazinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in research and industry.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

2-methyl-4-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]phthalazin-1-one

InChI

InChI=1S/C21H23N5O2/c1-24-20(27)18-5-3-2-4-17(18)19(23-24)21(28)26-14-12-25(13-15-26)11-8-16-6-9-22-10-7-16/h2-7,9-10H,8,11-15H2,1H3

InChI Key

AYRGFJUYWWJXBD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

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